Aconitine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aconitine can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of intermediate compounds and the selective introduction of hydroxyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Aconitum plant species. The extraction process includes the use of organic solvents such as ethanol or chloroform to isolate the alkaloid from plant material . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Aconitine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various organic reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Aconitine has been extensively studied for its anticancer properties. Research indicates that it can significantly reduce tumor size and volume across various cancer types, including pancreatic, ovarian, breast, lung, liver cancers, and melanoma. The mechanisms underlying these effects include:

- Inhibition of Tumor Cell Proliferation : this compound reduces the proliferation of tumor cells through the regulation of apoptosis-related proteins such as Bcl-2 and Bax, primarily via the NF-κB signaling pathway .

- Induction of Apoptosis : this compound enhances apoptosis rates in cancer cells, leading to decreased tumor growth .

- Reduction of Invasion and Migration : It inhibits the invasive and migratory capabilities of cancer cells, contributing to its overall antitumor efficacy .

Data Table: Summary of this compound’s Antitumor Effects

| Cancer Type | Mechanism of Action | Study Reference |

|---|---|---|

| Pancreatic Cancer | Induces apoptosis; inhibits proliferation | Ji et al., 2016 |

| Ovarian Cancer | Regulates Bcl-2 expression; promotes cell death | Li et al., 2018 |

| Breast Cancer | Decreases migration; enhances apoptosis | Guo et al., 2011 |

| Lung Cancer | Inhibits cell growth; induces autophagy | Zhang et al., 2020 |

| Liver Cancer | Modulates NF-κB pathway; reduces tumor size | Qi et al., 2018a |

Neurotoxic Properties

While this compound has therapeutic potential, it also exhibits neurotoxic effects. Studies reveal that this compound can increase blood-brain barrier (BBB) permeability and induce endoplasmic reticulum (ER) stress in neuronal cells:

- Increased BBB Permeability : this compound enhances the penetrability of the BBB, leading to potential brain tissue damage .

- ER Stress Induction : It triggers ER stress pathways that result in neuronal apoptosis, particularly affecting PC12 cells in vitro .

Case Study: Neurotoxicity in Animal Models

In a study involving murine models, this compound was administered at varying doses. Results showed a dose-dependent increase in BBB permeability and significant neuronal cell death due to ER stress activation. This highlights the dual nature of this compound as both a therapeutic agent and a neurotoxin.

Cardiovascular Applications

This compound is recognized for its effects on cardiovascular diseases (CVDs). It has been found to exhibit both therapeutic benefits and toxicological risks:

- Antiarrhythmic Properties : this compound shows promise in treating arrhythmias by modulating cardiac ion currents (Na, Ca, K) and affecting myocardial cell function .

- Cardiotoxicity Risks : Despite its therapeutic potential, this compound can induce mitochondrial dysfunction and apoptosis in cardiac myocytes, raising concerns about its safety profile .

Data Table: Cardiovascular Effects of this compound

| Effect | Mechanism | Study Reference |

|---|---|---|

| Antiarrhythmic | Modulates ion currents | Liu et al., 2007 |

| Induces Cardiotoxicity | Triggers mitochondrial dysfunction | Wang et al., 2020 |

Therapeutic Uses and Future Directions

The paradoxical nature of this compound as both a potent therapeutic agent and a significant toxicant necessitates careful consideration in clinical applications. Recent studies suggest potential strategies to mitigate toxicity while harnessing therapeutic benefits:

Wirkmechanismus

Aconitine exerts its effects by interacting with voltage-dependent sodium-ion channels in excitable tissues such as cardiac and skeletal muscles and neurons . By binding to these channels, this compound prolongs their open state, leading to increased sodium ion influx and subsequent cellular depolarization . This action disrupts normal cellular function and can lead to severe toxic effects .

Vergleich Mit ähnlichen Verbindungen

Mesaconitine: Another alkaloid from the Aconitum species, known for its analgesic properties.

Hypthis compound: Exhibits similar toxicological profiles and is also derived from Aconitum plants.

Comparison: this compound is unique due to its specific structural features and its potent interaction with sodium-ion channels . While mesthis compound and hypthis compound share some biological activities, this compound’s distinct molecular structure results in different pharmacological effects .

Eigenschaften

CAS-Nummer |

302-27-2 |

|---|---|

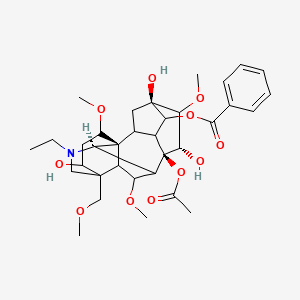

Molekularformel |

C34H47NO11 |

Molekulargewicht |

645.7 g/mol |

IUPAC-Name |

[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1 |

InChI-Schlüssel |

XFSBVAOIAHNAPC-UHVGQKBVSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Isomerische SMILES |

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC |

Kanonische SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |

Aussehen |

Solid powder |

melting_point |

204.0 °C |

Key on ui other cas no. |

302-27-2 |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.